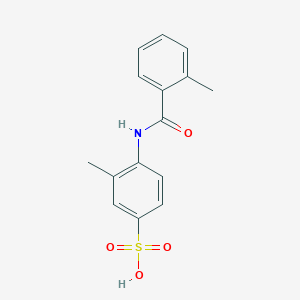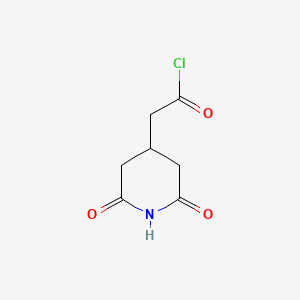
3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate is an organic compound with the molecular formula C22H20O4 and a molecular weight of 348.39 g/mol . This compound is known for its unique structure, which includes a phenylpropyl group and a hydroxyphenoxybenzoate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate can be synthesized through several methods. One common method involves the reaction of 3-Phenyl-1-propanol with Benzoyl chloride in the presence of a base such as triethylamine in tetrahydrofuran at room temperature . Another method involves the alcohol interchange reaction between Phenylpropyl alcohol and Methyl benzoate .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylpropyl benzoate derivatives.
Scientific Research Applications
3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the formulation of perfumes and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenylpropyl group can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate can be compared with other similar compounds, such as:
3-Phenylpropyl benzoate: Lacks the hydroxyphenoxy group, resulting in different chemical and biological properties.
4-Hydroxyphenyl benzoate: Lacks the phenylpropyl group, affecting its hydrophobic interactions and overall activity.
Phenylpropyl 4-hydroxybenzoate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-phenylpropyl 4-(4-hydroxyphenoxy)benzoate |
InChI |
InChI=1S/C22H20O4/c23-19-10-14-21(15-11-19)26-20-12-8-18(9-13-20)22(24)25-16-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-15,23H,4,7,16H2 |
InChI Key |
WFLLDMZRTBSLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile](/img/structure/B13692875.png)

![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)








![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)
![4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
